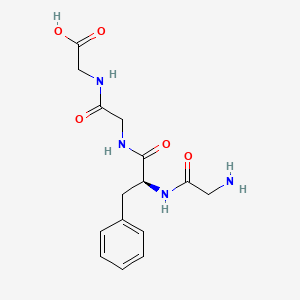
Glycine, glycyl-L-phenylalanylglycyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, glycyl-L-phenylalanylglycyl- is a tripeptide composed of glycine, L-phenylalanine, and another glycine residue This compound is a derivative of glycine and L-phenylalanine, which are both proteinogenic amino acids Glycine is the simplest amino acid, while L-phenylalanine is an essential amino acid with a benzyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glycine, glycyl-L-phenylalanylglycyl- typically involves peptide bond formation between the amino acids. One common method is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: Glycine is attached to the resin through its carboxyl group.
Deprotection: The amino group of glycine is deprotected to allow for the next amino acid to be added.
Coupling: L-phenylalanine is coupled to the glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection and coupling: The process is repeated to add the final glycine residue.
Cleavage: The completed tripeptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of glycine, glycyl-L-phenylalanylglycyl- can be achieved through large-scale SPPS or solution-phase peptide synthesis. In solution-phase synthesis, the amino acids are coupled in solution rather than on a solid support. This method can be more suitable for large-scale production but requires careful purification steps to isolate the desired product.
化学反应分析
Types of Reactions
Glycine, glycyl-L-phenylalanylglycyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The peptide can participate in substitution reactions where functional groups are replaced by others, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various catalysts and reagents depending on the specific substitution reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds. Substitution reactions can introduce new functional groups into the peptide structure.
科学研究应用
Glycine, glycyl-L-phenylalanylglycyl- has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function, as well as its interactions with enzymes and receptors.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of new materials and biotechnological applications.
作用机制
The mechanism of action of glycine, glycyl-L-phenylalanylglycyl- involves its interaction with specific molecular targets and pathways. In biological systems, peptides can bind to receptors, enzymes, or other proteins, influencing their activity. The specific mechanism depends on the peptide’s structure and the target molecule. For example, glycine residues can interact with glycine receptors, while L-phenylalanine residues can interact with aromatic amino acid-binding sites.
相似化合物的比较
Similar Compounds
Glycylglycine: A dipeptide composed of two glycine residues.
Glycyl-L-phenylalanine: A dipeptide composed of glycine and L-phenylalanine.
L-phenylalanylglycine: A dipeptide with the reverse sequence of glycine and L-phenylalanine.
Uniqueness
Glycine, glycyl-L-phenylalanylglycyl- is unique due to its tripeptide structure, which combines the properties of glycine and L-phenylalanine
属性
CAS 编号 |
27841-74-3 |
|---|---|
分子式 |
C15H20N4O5 |
分子量 |
336.34 g/mol |
IUPAC 名称 |
2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H20N4O5/c16-7-12(20)19-11(6-10-4-2-1-3-5-10)15(24)18-8-13(21)17-9-14(22)23/h1-5,11H,6-9,16H2,(H,17,21)(H,18,24)(H,19,20)(H,22,23)/t11-/m0/s1 |
InChI 键 |
QNNPFCCRZUGEKE-NSHDSACASA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal](/img/structure/B14690517.png)
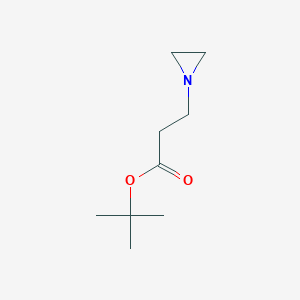
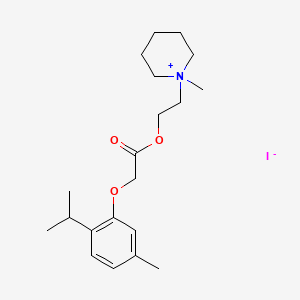
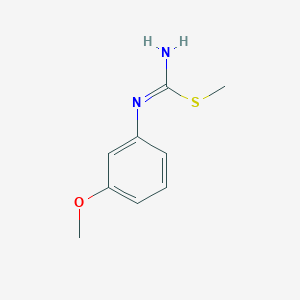
silane](/img/structure/B14690547.png)


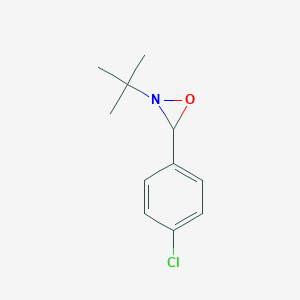
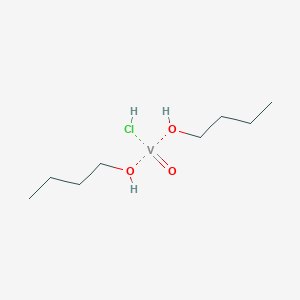
![Benzene, 1,1'-[(phenylmethoxy)methylene]bis-](/img/structure/B14690578.png)
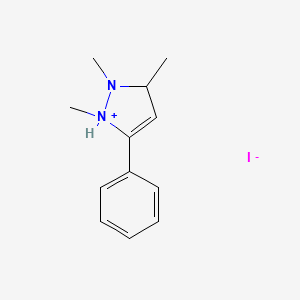
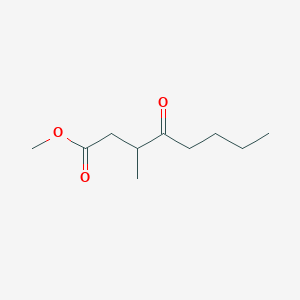
![3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide](/img/structure/B14690603.png)

